2-Ethylthiazole
Overview
Description
2-Ethylthiazole is an organic compound with the molecular formula C5H7NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Mechanism of Action
Target of Action
2-Ethylthiazole is a chemical compound with the molecular formula C5H7NS The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that thiazoles, the class of compounds to which this compound belongs, often interact with their targets via hydrogen bonding . More research is required to understand the specific interactions of this compound with its targets and the resulting changes.
Biochemical Pathways
Thiazoles are important building blocks of biomolecules and have multiple binding sites for intermolecular interactions
Result of Action
Thiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . More research is needed to describe the specific effects of this compound’s action.
Action Environment
Safety data sheets suggest that it should be stored in a cool, well-ventilated place, and kept away from heat, sparks, open flames, and hot surfaces . More research is needed to discuss how environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Thiazole, the parent compound of 2-Ethylthiazole, is known to be an important scaffold in a large number of synthetic compounds with diverse pharmacological activities . It is plausible that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Thiazole derivatives have been shown to possess antibacterial, antifungal, antiprotozoal, and antitumor activities . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylthiazole can be synthesized through various methods. One common synthetic route involves the reaction of ethylamine with carbon disulfide and sulfur monochloride, followed by cyclization . Another method includes the reaction of 2-bromoacetophenone with thiourea, leading to the formation of this compound under acidic conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of ethylamine with carbon disulfide and sulfur monochloride, followed by cyclization. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated and nitro-substituted thiazoles.
Scientific Research Applications
2-Ethylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor.
Comparison with Similar Compounds
2-Ethylthiazole is unique among thiazoles due to its ethyl group at the 2-position, which influences its chemical reactivity and biological activity. Similar compounds include:
Thiazole: The parent compound without the ethyl group.
2-Methylthiazole: Similar structure with a methyl group instead of an ethyl group.
4-Methylthiazole: Methyl group at the 4-position instead of the 2-position.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
IUPAC Name |
2-ethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-2-5-6-3-4-7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZDWVZMOMDGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166128 | |
Record name | 2-Ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Ethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
148.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15679-09-1 | |
Record name | 2-Ethylthiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15679-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylthiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.126 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC56019MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125.5 - 126 °C | |
Record name | 2-Ethylthiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data available for 2-ethylthiazole?
A1: this compound has a molecular formula of C5H7NS and a molecular weight of 113.19 g/mol. While the provided research doesn't explicitly state the spectroscopic data for this compound, it does mention that the identified conformer of the isolated molecule has C1 symmetry []. This suggests that the molecule lacks any internal planes or axes of symmetry. Further spectroscopic data, such as NMR and IR, would be needed to fully characterize the molecule.
Q2: How does the structure of this compound influence its interaction with water molecules?
A2: Research using broadband microwave spectroscopy revealed that this compound forms hydrates with one or two water molecules []. The primary interaction occurs through a non-linear hydrogen bond between an oxygen-hydrogen group of water and the nitrogen atom of the this compound ring. Interestingly, the oxygen atom of the water molecule also interacts weakly with the ethyl group of this compound. This interaction is influenced by the angle of the ethyl group relative to the thiazole ring, which was determined to be -98.6(10)° in the isolated this compound molecule [].
Q3: Can this compound be chemically modified, and what are the potential implications of these modifications?
A3: Yes, this compound can be chemically modified. One example is the synthesis of 2,4,5-trimethyl-2-ethylthiazole from 2-butanone, ammonium chloride, calcium oxide, and elemental sulfur with a 70% yield []. While the study focused on the synthetic procedure, it highlights the possibility of altering the this compound structure. These modifications can potentially impact its physicochemical properties, reactivity, and even biological activity. Further research is needed to explore the structure-activity relationships and potential applications of these modified thiazole derivatives.
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